

An In-depth Technical Guide to MRT-2359: A GSPT1 Molecular Glue Degrader

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), MRT-2359 triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This mechanism has shown significant therapeutic potential, particularly in cancers driven by the MYC family of oncoproteins.[4][5] Preclinical and early clinical data suggest that MRT-2359 exhibits preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc and L-Myc, such as those found in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with MRT-2359.

Chemical Structure and Physicochemical Properties

MRT-2359 is a complex organic molecule with the chemical formula C22H17F4N3O6.[7][8] Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl (2-fluoro-5-(trifluoromethoxy)phenyl)carbamate.[9]

Table 1: Physicochemical Properties of MRT-2359



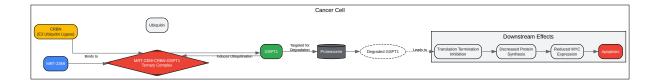
Property	Value	Reference(s)
Molecular Formula	C22H17F4N3O6	[7][8]
Molecular Weight	495.38 g/mol	[7][8]
CAS Number	2803881-11-8	[6][8]
Appearance	Solid	[9]
Solubility	DMSO: 100 mg/mL (201.86 mM)	[7]
Water: Insoluble	[7]	
Ethanol: Insoluble	[7]	_

Mechanism of Action: A Molecular Glue Degrader

MRT-2359 functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[3] In the case of MRT-2359, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the translation termination factor GSPT1.[3][10] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[3]

The degradation of GSPT1 disrupts the process of protein translation termination.[11] Cancers with high levels of MYC expression are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation.[4][5] This creates a state of "translational addiction," making them exquisitely sensitive to the disruption of the translational machinery.[3] By degrading GSPT1, MRT-2359 effectively shuts down this critical process in MYC-driven cancer cells, leading to cell cycle arrest and apoptosis.[6]





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Diagram 1: Mechanism of action of MRT-2359 as a GSPT1 molecular glue degrader.

Preclinical and Clinical Data In Vitro Activity

MRT-2359 has demonstrated potent and selective anti-proliferative activity in various cancer cell lines, particularly those with high N-Myc or L-Myc expression.[6]

Table 2: In Vitro Activity of MRT-2359

Assay	Cell Line	Parameter	Value	Reference(s)
Anti-proliferative Activity	HIV-1	IC50	>30 nM and <300 nM	[6][8]
GSPT1 Degradation	CAL51	DC50	5 nM	[9]
Cell Viability	CAL51	EC50	150 nM	[9]

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of MRT-2359.



Table 3: In Vivo Efficacy of MRT-2359 in Xenograft Models

Model	Treatment	Outcome	Reference(s)
NCI-H660 (Neuroendocrine Prostate Cancer)	10 mg/kg, daily oral gavage, 28 days	100% tumor regression	
22RV1 (AR-V7- positive Prostate Cancer)	10 mg/kg, 5 days on/9 days off, 4 weeks	Complete tumor regression	[6][8]
VCaP (Prostate Cancer)	3 mg/kg daily + 30 mg/kg enzalutamide, 31 days	100% tumor regression	

Clinical Trials

MRT-2359 is currently being evaluated in a Phase 1/2 clinical trial (NCT05546268) for the treatment of patients with MYC-driven solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma.[4][5][7] Interim data from this trial have shown a favorable safety profile and early signs of anti-tumor activity.[12][13] Notably, treatment with MRT-2359 resulted in approximately a 60% reduction in GSPT1 protein levels in both peripheral blood mononuclear cells and tumor tissue.[13][14]

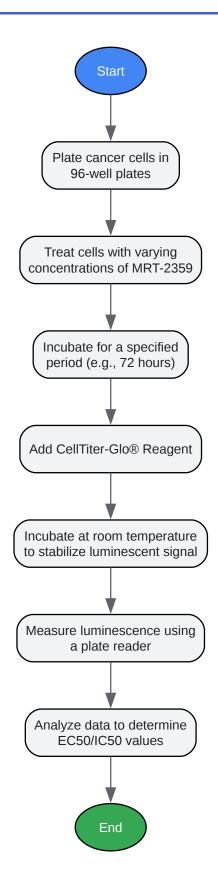
Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **MRT-2359** are proprietary to the developing institutions. However, based on the published literature, the following are generalized methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.





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Diagram 2: General workflow for a cell viability assay.



Methodology:

- Cancer cells are seeded in 96-well opaque-walled multiwell plates at a predetermined density and allowed to adhere overnight.
- The following day, cells are treated with a serial dilution of MRT-2359. A vehicle control (e.g., DMSO) is also included.
- Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.
- After incubation, the plates and their contents are equilibrated to room temperature.
- An equal volume of CellTiter-Glo® Reagent is added to each well.
- The contents are mixed on an orbital shaker to induce cell lysis.
- The plate is incubated at room temperature for a short period to stabilize the luminescent signal.
- · Luminescence is recorded using a plate reader.
- The data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 or IC50 values.

Western Blotting for GSPT1 Degradation

Western blotting is used to detect and quantify the levels of GSPT1 protein in cells following treatment with MRT-2359.

Methodology:

- Cells are treated with **MRT-2359** or vehicle control for various time points.
- Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Total protein concentration is determined using a BCA protein assay.



- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- The membrane is incubated with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
- The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities are quantified using densitometry software, and GSPT1 levels are normalized to the loading control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of MRT-2359 in a living organism.

Methodology:

- Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of cancer cells.
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are randomized into treatment and control groups.
- MRT-2359 is administered orally at specified doses and schedules. The control group receives the vehicle.
- Tumor volume and body weight are measured regularly (e.g., twice weekly).
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).



 Anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

MRT-2359 represents a promising new therapeutic agent for the treatment of MYC-driven cancers. Its novel mechanism of action as a GSPT1 molecular glue degrader provides a targeted approach to exploit the translational addiction of these aggressive tumors. The strong preclinical data and encouraging early clinical findings underscore the potential of MRT-2359 to address a significant unmet need in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in various cancer types.

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